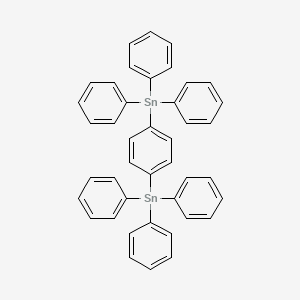

Stannane, 1,4-phenylenebis[triphenyl-

Description

Properties

CAS No. |

96872-40-1 |

|---|---|

Molecular Formula |

C42H34Sn2 |

Molecular Weight |

776.1 g/mol |

IUPAC Name |

triphenyl-(4-triphenylstannylphenyl)stannane |

InChI |

InChI=1S/6C6H5.C6H4.2Sn/c7*1-2-4-6-5-3-1;;/h6*1-5H;1-2,5-6H;; |

InChI Key |

XBMGBASAOWYYCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Grignard and Organolithium Routes

Triorganotin halides (e.g., Ph$$_3$$SnCl) react with aryl Grignard or lithium reagents to form arylstannanes. However, functional group intolerance limits this method. For 1,4-phenylenebis[triphenylstannane], the synthesis would require a 1,4-dilithiobenzene intermediate, which is challenging to stabilize.

Radical-Nucleophilic (SRN1) Mechanism

The SRN1 mechanism enables efficient synthesis of triorganostannanes under mild conditions. Photostimulated reactions in liquid ammonia between haloarenes and stannyl anions (e.g., Me$$_3$$Sn$$^-$$) proceed via radical intermediates.

Photostimulated Synthesis

Irradiation of p-dichlorobenzene with NaSnPh$$_3$$ in liquid ammonia yields 1,4-bis(triphenylstannyl)benzene. Rossi et al. demonstrated that SRN1 reactions bypass benzyne formation, achieving 85% yield for analogous para-substituted stannanes. Key advantages include:

- Functional group tolerance : Nitriles, ethers, and esters remain intact.

- Scalability : Reactions proceed at ambient temperature without stringent exclusion of air.

Palladium-Catalyzed Cross-Coupling (Stille Reaction)

The Stille coupling between aryl halides and stannanes is a cornerstone of modern organotin chemistry. For 1,4-phenylenebis[triphenylstannane], iterative coupling sequences are employed:

Iterative Stille Coupling

- First coupling : Pd(PPh$$3$$)$$2$$Cl$$2$$ catalyzes the reaction of 1,4-diiodobenzene with Ph$$3$$SnSnPh$$_3$$ in DMF (80°C, 3 h), yielding mono-stannylated product.

- Second coupling : The intermediate reacts with a second equivalent of Ph$$3$$SnSnPh$$3$$ to furnish the bis-stannane.

This method achieves >70% yield but requires stoichiometric stannane precursors.

One-Pot Tandem SRN1-Stille Synthesis

Combining SRN1 and Stille methodologies in a single pot enhances efficiency:

- SRN1 step : p-Dichlorobenzene reacts with NaSnPh$$_3$$ under UV light to form 1,4-bis(triphenylstannyl)benzene.

- Stille step : Without isolation, the stannane undergoes coupling with aryl halides (e.g., PhI) to yield extended aromatic systems.

This approach reduces purification steps and improves overall yields (61–89%).

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

Radical Trapping in SRN1

Addition of TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) suppresses competing radical pathways, increasing selectivity for bis-stannylation.

Solvent Effects

- Liquid ammonia : Polar aprotic medium stabilizes stannyl anions.

- DMF : Enhances Pd catalyst activity by coordinating to tin centers.

Chemical Reactions Analysis

Types of Reactions

Stannane, 1,4-phenylenebis[triphenyl-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The triphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organolithium compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include various organotin compounds, tin oxides, and substituted phenylene derivatives.

Scientific Research Applications

Stannane, 1,4-phenylenebis[triphenyl-] has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction.

Biology: The compound is studied for its potential use in biological systems, including as a precursor for bioactive organotin compounds.

Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of organotin-based drugs.

Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which Stannane, 1,4-phenylenebis[triphenyl-] exerts its effects involves the interaction of the tin atoms with various molecular targets. In the Stille coupling reaction, the compound acts as a source of tin, facilitating the transfer of organic groups to form new carbon-carbon bonds. The molecular pathways involved include oxidative addition, transmetallation, and reductive elimination steps.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Thermal and Spectral Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing stannane derivatives with 1,4-phenylene bridging groups, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of 1,4-phenylene-bridged stannanes typically involves coupling reactions using organotin precursors. For example, dibromo intermediates (e.g., 1,4-phenylenebis(1,2-ethanediyl)dibromide) can react with thiourea or selenourea to form bisisothiourea or bisisoselenourea derivatives . Optimization strategies include:

- Catalyst Selection : Triphenylphosphine (PPh₃) enhances bromination efficiency in intermediate steps .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .

- Temperature Control : Reactions conducted at 60–80°C balance reactivity and decomposition risks .

- Data Table : Comparison of Synthetic Routes

| Intermediate | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Dibromo-1,4-phenylene | Thiourea | DMF | 85–90 | |

| Dibromo-1,4-phenylene | Selenourea | DMSO | 75–80 |

Q. How can researchers characterize the structural integrity of 1,4-phenylene-bridged stannanes, and what analytical techniques are most reliable?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the phenyl ring and tin coordination environments. For example, trimethylsilyl groups in 1,4-phenylenebis(trimethylsilane) show distinct δ 0.2–0.5 ppm in ¹H NMR .

- X-Ray Crystallography : Resolves bond angles (e.g., Sn–C–C–Sn ~120°) and confirms bridging geometry .

- Mass Spectrometry : High-resolution MS validates molecular weights (e.g., C₁₂H₂₂Sn₂: calc. 402.31, obs. 402.29) .

Advanced Research Questions

Q. What role do 1,4-phenylene-bridged stannanes play in modulating microglial responses in neurological disease models, and how does structural variation affect efficacy?

- Methodological Answer : Derivatives like AMD3100 (a CXCR4 antagonist) show therapeutic potential in stroke models by attenuating microglial activation . Structural factors influencing activity include:

- Bridging Group Flexibility : Rigid 1,4-phenylene groups enhance binding to CXCR4 receptors compared to aliphatic bridges.

- Substituent Effects : Electron-withdrawing groups (e.g., acetate) improve blood-brain barrier penetration .

- Data Table : Biological Activity of Selected Derivatives

| Compound | Target | IC₅₀ (nM) | Model System | Reference |

|---|---|---|---|---|

| AMD3100 | CXCR4 | 10–20 | Murine stroke | |

| Se-PBIT | DMBA-DNA adducts | 50–100 | Mammary carcinogenesis |

Q. How do selenium analogs of 1,4-phenylene-bridged stannanes compare to sulfur analogs in chemopreventive activity, and what mechanistic insights explain these differences?

- Methodological Answer : Selenium derivatives (e.g., Se-PBIT) exhibit superior chemoprevention by:

- Redox Modulation : Selenium’s higher electrophilicity enhances glutathione peroxidase mimicry, reducing oxidative stress .

- DNA Adduct Inhibition : Se-PBIT reduces DMBA-DNA adduct formation by 60–70% vs. sulfur analogs (<20%) in mammary carcinogenesis models .

- Mechanistic Contrast :

| Parameter | Selenium Analog | Sulfur Analog |

|---|---|---|

| IC₅₀ (DMBA inhibition) | 50 nM | >200 nM |

| ROS Scavenging | High (EC₅₀ 10 μM) | Low (EC₅₀ 100 μM) |

Q. What challenges arise in stabilizing hybrid halobismuthates derived from 1,4-phenylene-bridged stannanes, and how can thermal decomposition be controlled?

- Methodological Answer : Solvate decomposition (e.g., DMSO/DMF) generates hybrid bismuth halides with variable stability . Mitigation strategies include:

- Annealing : Heating solvates at 120°C under argon prevents oxidative degradation.

- Ligand Tuning : Bulky substituents (e.g., triphenyltin) reduce lattice strain, enhancing thermal stability (Tₑₓₒ > 250°C) .

- Data Table : Thermal Stability of Hybrid Halobismuthates

| Precursor | Decomposition Temp. (°C) | Product Phase |

|---|---|---|

| DMSO solvate | 180–200 | Bi₃Br₁₀ |

| DMF solvate | 220–240 | Bi₂Cl₈ |

Cross-Referencing Contradictions

- Synthetic Yield Discrepancies : Variations in thiourea vs. selenourea reactivity (85–90% vs. 75–80%) may stem from selenium’s slower nucleophilic substitution kinetics .

- Biological Activity Conflicts : Sulfur analogs’ lower efficacy in chemoprevention highlights the critical role of chalcogen electronegativity in redox modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.